(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime
Overview
Description
(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of a carbon-nitrogen double bond (C=N) with an attached hydroxyl group (OH). This particular compound features a methoxy group (OCH3) at the 6th position of the indanone ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime typically involves the condensation of 6-methoxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production methods for oximes, including this compound, often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso compounds or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
Methoxime: A simpler oxime derivative with various applications in medicinal chemistry.
Uniqueness
(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is unique due to its specific structural features, such as the methoxy group and the indanone ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other oxime derivatives.
Properties
IUPAC Name |
N-(6-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(11-12)9(7)6-8/h2,4,6,12H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGZGCQWOXMORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=NO)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849572 | |
Record name | N-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180915-76-8 | |
Record name | N-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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